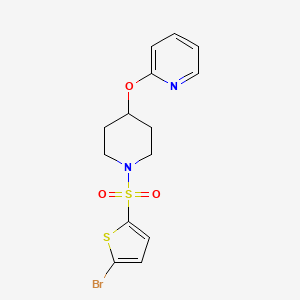![molecular formula C7H13ClO3S B2840892 [(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride CAS No. 2402789-47-1](/img/structure/B2840892.png)
[(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “[(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride” is represented by the InChI code1S/C7H13ClO3S/c1-6-2-3-7(11-4-6)5-12(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 . This indicates that the compound contains 7 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .
Aplicaciones Científicas De Investigación
Applications in Organic Synthesis
Methanesulfonyl chloride and its derivatives, including oxan-based compounds, are widely utilized in organic synthesis. These compounds serve as electrophiles in sulfonation reactions, where they introduce the methanesulfonyl group (mesyl group) into organic molecules. This transformation is crucial for various synthetic routes, enabling the modification of molecular structures for the development of pharmaceuticals, agrochemicals, and materials science applications. The mesyl group can act as a protecting group for alcohols, making them more amenable to subsequent chemical transformations. Additionally, these compounds are involved in the synthesis of sulfonamides, which are a class of compounds with broad biological activities and applications in drug development (Adebajo, 2007).
Environmental Implications
While not directly related to “[(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride,” research on methane and its derivatives, including methanesulfonyl chloride, often touches on environmental aspects. Methane is a potent greenhouse gas, and its derivatives' production and use in industrial processes could have environmental implications. Studies on methane conversion processes, such as the dry reforming of methane, are relevant for understanding how methane and its derivatives could be utilized more efficiently and environmentally friendly. These processes aim to convert methane into more valuable chemicals or fuels, potentially reducing the environmental impact of methane emissions (Abdullah et al., 2017).
Propiedades
IUPAC Name |
[(2S,5R)-5-methyloxan-2-yl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c1-6-2-3-7(11-4-6)5-12(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTFRZJHMLXCJJ-RQJHMYQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](OC1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2840821.png)
![Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate](/img/structure/B2840822.png)


![N-(2-cyano-3-methylbutan-2-yl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide](/img/structure/B2840825.png)


![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2840829.png)